molecular formula C24H34O4 B13992566 2-[[2,5-Dihydroxy-4-[(2-oxocyclooctyl)methyl]phenyl]methyl]cyclooctan-1-one CAS No. 66714-90-7

2-[[2,5-Dihydroxy-4-[(2-oxocyclooctyl)methyl]phenyl]methyl]cyclooctan-1-one

Cat. No.: B13992566
CAS No.: 66714-90-7
M. Wt: 386.5 g/mol
InChI Key: SMLOLIDWSYJKHO-UHFFFAOYSA-N
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Description

2-[[2,5-Dihydroxy-4-[(2-oxocyclooctyl)methyl]phenyl]methyl]cyclooctan-1-one is a complex organic compound with the molecular formula C24H34O4 This compound is characterized by its unique structure, which includes a cyclooctanone ring and a phenyl group substituted with hydroxyl groups and an oxocyclooctylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2,5-Dihydroxy-4-[(2-oxocyclooctyl)methyl]phenyl]methyl]cyclooctan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclooctanone ring, followed by the introduction of the phenyl group and subsequent functionalization with hydroxyl and oxocyclooctylmethyl groups. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-[[2,5-Dihydroxy-4-[(2-oxocyclooctyl)methyl]phenyl]methyl]cyclooctan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield diketones or carboxylic acids, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

2-[[2,5-Dihydroxy-4-[(2-oxocyclooctyl)methyl]phenyl]methyl]cyclooctan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[2,5-Dihydroxy-4-[(2-oxocyclooctyl)methyl]phenyl]methyl]cyclooctan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and carbonyl functionalities play a crucial role in its reactivity and binding to biological targets. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[(2,5-Dihydroxy-1,4-phenylene)bis(methylene)]dicyclooctanone
  • 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
  • 5-Methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid

Uniqueness

2-[[2,5-Dihydroxy-4-[(2-oxocyclooctyl)methyl]phenyl]methyl]cyclooctan-1-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

CAS No.

66714-90-7

Molecular Formula

C24H34O4

Molecular Weight

386.5 g/mol

IUPAC Name

2-[[2,5-dihydroxy-4-[(2-oxocyclooctyl)methyl]phenyl]methyl]cyclooctan-1-one

InChI

InChI=1S/C24H34O4/c25-21-11-7-3-1-5-9-17(21)13-19-15-24(28)20(16-23(19)27)14-18-10-6-2-4-8-12-22(18)26/h15-18,27-28H,1-14H2

InChI Key

SMLOLIDWSYJKHO-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=O)C(CC1)CC2=CC(=C(C=C2O)CC3CCCCCCC3=O)O

Origin of Product

United States

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